2,3-Dihydro-1,4-benzodioxine-6-carbonitrile

描述

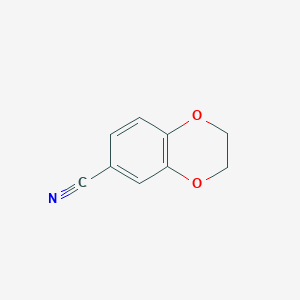

2,3-Dihydro-1,4-benzodioxine-6-carbonitrile (CAS: 19102-07-9) is a heterocyclic aromatic compound featuring a fused benzene ring with a 1,4-dioxane moiety and a nitrile (-CN) substituent at position 4. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Synthetically, it is prepared via nucleophilic substitution or coupling reactions, such as the reaction of this compound with organolithium reagents, yielding derivatives like 2-(methylthio)thiazole-containing products (40% yield, $ ^1H $-NMR and MS data provided) . Its applications span kinase inhibitors (e.g., CDK9), immunomodulators (e.g., PD-L1 inhibitors), and anti-inflammatory agents .

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSRMKGBXNXODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384249 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19102-07-9 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Overview of Synthesis

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors such as 3,4-dihydroxybenzaldehyde or related compounds. The key steps include:

-

Formation of the benzodioxine ring via condensation or cyclization.

-

Introduction of the nitrile group at the desired position.

-

Purification and characterization of the final product.

These steps require precise control over reaction conditions to achieve high yields and purity.

Step 1: Formation of Benzodioxine Ring

One common approach begins with 3,4-dihydroxybenzaldehyde , which undergoes condensation with 1,2-dibromoethane under alkaline conditions. This reaction forms the intermediate 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde , which serves as a precursor for subsequent transformations.

The reaction conditions typically involve:

-

Solvents: Water or acetone.

-

Base: Potassium hydroxide or sodium hydroxide.

-

Temperature: Reflux conditions (approximately 90–110°C).

Step 2: Functionalization to Introduce Nitrile Group

The intermediate aldehyde is treated with reagents capable of converting the aldehyde group (-CHO) into a nitrile (-C≡N). Common reagents include cyanide salts or ammonium cyanide under acidic or neutral conditions.

Reaction parameters:

-

Solvent: Acetonitrile or water.

-

Catalyst: Acidic catalysts such as sulfuric acid may be used.

-

Temperature: Controlled heating (50–70°C).

Fischer Esterification Followed by Cyclization

A method described in scientific literature involves starting with gallic acid derivatives. Gallic acid undergoes Fischer esterification in methanol with sulfuric acid to form methyl esters. These esters are then cyclized using 1,2-dibromoethane in the presence of potassium carbonate in acetone to form benzodioxane rings.

This route offers advantages such as:

-

Use of inexpensive starting materials.

-

High yields due to efficient cyclization.

Direct Ring Closure Using Catalysts

Another approach employs catalytic ring-closing metathesis using nitro-Grela catalysts at ppm levels. This method provides enantiomerically enriched products with high selectivity.

Reaction Conditions and Optimization

Temperature

Reactions involving benzodioxane formation are typically conducted under reflux conditions (90–110°C). Lower temperatures may result in incomplete cyclization, while excessively high temperatures can lead to decomposition.

Solvent Choice

Water is often used due to its availability and environmental compatibility. Acetone or acetonitrile may be preferred for reactions requiring non-aqueous environments.

Catalysts

Catalysts such as tetrabutyl ammonium bromide enhance reaction rates by facilitating nucleophilic substitution during cyclization.

Purification Techniques

The crude product obtained after synthesis often contains impurities that must be removed through:

-

Recrystallization using solvents like ethanol or methanol.

-

Column chromatography for precise separation.

Analytical Characterization

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of This compound :

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is employed to quantify purity levels exceeding 99%.

Comparative Analysis of Methods

化学反应分析

Types of Reactions

2,3-Dihydro-1,4-benzodioxine-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzodioxine derivatives.

科学研究应用

Scientific Research Applications

The applications of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile span several domains:

Pharmaceutical Research

- Intermediate in Drug Synthesis : This compound is a crucial intermediate for synthesizing various pharmaceutical agents, particularly those targeting phosphodiesterase type IV (PDE4). PDE4 inhibitors are explored for their potential anti-inflammatory and antidepressant effects .

- Anti-inflammatory Activity : Studies indicate that derivatives of this compound exhibit notable anti-inflammatory properties, making them candidates for further therapeutic development .

Material Science

- Development of Organic Light-Emitting Diodes (OLEDs) : The compound is utilized in creating materials with specific electronic and photonic properties essential for OLED technology.

- New Material Formulations : Research into its properties has led to advancements in formulating new materials for various applications in electronics .

Chemical Synthesis

- Building Block in Organic Chemistry : Its structure allows it to serve as a building block for constructing complex organic molecules, including natural products and therapeutic agents .

- Reactivity in Synthetic Pathways : The nitrile group enables participation in nucleophilic substitution reactions, oxidation to oxides, and reduction to amines.

Analytical Chemistry

- Standards in Chromatography : Derivatives of this compound are used as standards or reagents in chromatographic methods and mass spectrometry, aiding in the identification and quantification of other compounds.

Computational Chemistry

- Molecular Modeling Applications : It is employed in computational studies, including molecular modeling and density functional theory (DFT) calculations, to predict its behavior and interactions at a molecular level.

Case Study 1: PDE4 Inhibition

A study conducted on various derivatives of this compound demonstrated that specific modifications enhance its efficacy as a PDE4 inhibitor. The structure-activity relationship (SAR) indicated that substituents at the 6-position significantly impact anti-inflammatory activity .

Case Study 2: Material Development

Research involving the application of this compound in OLEDs showed promising results regarding its efficiency and stability when incorporated into device architectures. The findings suggested that optimizing the molecular structure could lead to enhanced performance characteristics in light-emitting applications .

作用机制

The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, it acts as an inhibitor of phosphodiesterase type IV, which is involved in the degradation of cyclic AMP (cAMP). By inhibiting this enzyme, the compound can exert anti-inflammatory and antidepressant effects.

相似化合物的比较

Comparison with Similar Compounds

The biological and chemical properties of 2,3-dihydro-1,4-benzodioxine-6-carbonitrile are distinct compared to structurally related benzodioxane derivatives. Below is a detailed comparison:

Table 1: Comparative Analysis of Benzodioxane Derivatives

Key Findings

Electronic Effects of Substituents :

- The nitrile group in this compound enhances electrophilicity, facilitating nucleophilic additions (e.g., in CDK9 inhibitor synthesis) . In contrast, the carboxylic acid derivative exhibits hydrogen-bonding capacity, improving binding to anti-inflammatory targets .

- Sulfonamide derivatives (e.g., 5c , 5e ) show moderate lipoxygenase inhibition but lack broad-spectrum antibacterial activity, highlighting substituent-dependent bioactivity .

Scaffold Utility in Drug Design: The benzodioxine core is critical for scaffold hopping in PD-1/PD-L1 inhibitors. For example, the [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol scaffold retains high potency even when trained machine-learning models exclude similar structures .

Comparative Reactivity :

- Enzymatic hydroxylation of benzodioxane derivatives (e.g., 2,3-dihydro-1,4-benzodioxin-5-ol and -6-ol) occurs regioselectively (70:30 ratio), driven by cytochrome P450 BM3 variants . This contrasts with the nitrile derivative’s stability under similar conditions.

生物活性

2,3-Dihydro-1,4-benzodioxine-6-carbonitrile is a heterocyclic organic compound notable for its unique bicyclic structure and the presence of a carbonitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent and as a precursor in the synthesis of various pharmacologically relevant compounds.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 161.16 g/mol

The biological activity of this compound primarily arises from its carbonitrile group, which is known to undergo nucleophilic additions and substitutions. This reactivity allows it to interact with various biological targets, including enzymes and receptors.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against certain strains of bacteria. The compound's effectiveness as an antibacterial agent has been attributed to its ability to disrupt bacterial cell wall synthesis or function through enzyme inhibition .

Inhibition of Enzymes

The compound has shown potential as an inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory response. This inhibition suggests that derivatives of this compound could be developed for therapeutic applications in treating inflammatory diseases .

Moreover, interaction studies have demonstrated that some derivatives possess strong binding affinities with α-glucosidase, indicating potential for managing conditions such as diabetes .

Study on CDK9 Inhibition

In a comparative modeling study focused on cyclin-dependent kinase 9 (CDK9), this compound was evaluated among other compounds for its selectivity and potency. The study highlighted the compound's ability to reverse epigenetic silencing in cellular assays, suggesting its role as a potential therapeutic agent in cancer treatment .

| Compound | Activity at 50 µM (%) | Relative Activity |

|---|---|---|

| 14e | 84.3 | Compared to depsipeptide at 40 nM |

| 12g | Some activity | Noted at higher concentrations |

Synthesis and Derivative Development

The synthesis of derivatives from this compound has been explored extensively. For instance, bioisosteric replacements have yielded compounds with enhanced biological activity. The development of these derivatives has opened avenues for new drug candidates targeting various diseases .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile derivatives, and how are reaction conditions optimized?

- Methodological Answer : Derivatives are commonly synthesized via nucleophilic substitution or condensation reactions. For example, N-substituted sulfonamide derivatives are prepared by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under basic conditions (pH 10, Na₂CO₃), followed by alkylation/arylation using LiH as a catalyst in DMF . Optimization includes controlling pH, solvent selection (e.g., acetic anhydride/acetic acid mixtures for cyclization), and reflux durations (2–12 hours) to maximize yields (57–68%) . Spectral validation (IR, ¹H/¹³C NMR, MS) is critical for confirming purity and structure .

Q. How is structural characterization of this compound derivatives achieved using spectroscopic and crystallographic techniques?

- Methodological Answer : IR spectroscopy identifies functional groups (e.g., CN stretch at ~2,220 cm⁻¹), while ¹H NMR resolves substituent environments (e.g., aromatic protons at δ 6.5–8.0 ppm and NH signals for amides) . X-ray crystallography resolves structural ambiguities: For instance, unexpected hydrolysis products were identified via crystallographic analysis, revealing non-planar dihedral angles (1.64°) and intramolecular hydrogen bonding (O2–C8–C14–C19) that deviate from initial NMR-based hypotheses . Mass spectrometry (MS) confirms molecular ions (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) .

Advanced Research Questions

Q. How can researchers resolve contradictions between expected and observed reaction products, particularly in hydrolysis or cyclization reactions?

- Methodological Answer : Discrepancies often arise from competing reaction pathways. For example, hydrolysis of 7-benzoyl-2,3-dihydro-1,4-benzodioxine-6-carbonitrile under acidic conditions unexpectedly yielded a tetrahydroisoindolone derivative instead of the anticipated carboxamide. This was resolved via X-ray crystallography, which identified a six-membered lactam ring formed via intramolecular cyclization . Researchers should combine multiple techniques (e.g., ¹³C NMR, MS, crystallography) to validate structural assignments and re-examine reaction mechanisms for hidden intermediates .

Q. What computational strategies are employed to predict the bioactivity and reactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking simulates enzyme-inhibitor interactions. For example, derivatives like N-substituted sulfonamides showed α-glucosidase inhibition (IC₅₀ values < 50 µM), validated via in silico docking studies that highlighted hydrogen bonding with catalytic residues . IR intensity maps and electrostatic potential surfaces further guide functional group modifications for enhanced binding .

Q. How are enzyme inhibition assays designed to evaluate the bioactivity of derivatives, and what statistical validation is required?

- Methodological Answer : Inhibitory activity against enzymes (e.g., α-glucosidase, acetylcholinesterase) is tested using spectrophotometric assays. For instance, 2-{2,3-dihydro-1,4-benzodioxin-6-yl}sulfonamide-acetamides were screened at 0.5–100 µM concentrations, with IC₅₀ values calculated via nonlinear regression. Triplicate experiments and SEM-based error analysis ensure reproducibility . Positive controls (e.g., acarbose for α-glucosidase) and Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition modes .

Key Research Challenges

- Synthetic Pitfalls : Competing cyclization pathways under acidic/basic conditions require precise stoichiometric control .

- Structural Ambiguities : Discrepancies between spectral predictions and crystallographic data highlight the need for multi-technique validation .

- Bioactivity Optimization : Balancing lipophilicity (logP) and hydrogen-bonding capacity is critical for enhancing enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。